molecular formula C10H14N2O2 B1532745 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1082533-48-9

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B1532745
CAS No.: 1082533-48-9
M. Wt: 194.23 g/mol
InChI Key: NYCFEWFXXHEAFG-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a furan ring linked to a ketone group and a piperazine moiety. Its synthesis typically involves coupling reactions between furan-containing precursors and piperazine derivatives, often using trifluoroacetic acid (TFA) for Boc-deprotection and column chromatography for purification .

Properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFEWFXXHEAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Furan-2-yl)ethanone

This intermediate is commonly synthesized via Friedel-Crafts acylation:

Parameter Details
Reaction type Friedel-Crafts acylation
Reactants Furan + Acetyl chloride
Catalyst Lewis acid (e.g., AlCl3)
Conditions Controlled temperature, dry environment
Yield High, industrially scalable
Notes Continuous flow technology improves purity and yield

Halogenation of 1-(Furan-2-yl)ethanone (Optional Step)

Halogenation, especially bromination at the 5-position of the furan ring, is sometimes performed to produce 5-bromo derivatives, which can serve as intermediates for further functionalization:

Reagent Solvent Temperature Time Yield (%) Notes
N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) 0–20 °C 0.5–24 h 28–61 Bromination proceeds with moderate yield; purification by chromatography required

Reaction with Piperazine

The key step involves the condensation or nucleophilic substitution of the ethanone intermediate with piperazine:

Method Conditions Yield (%) Notes
Direct reaction Ethanone + Piperazine in isopropanol, pH ~4, 90–95 °C, 0.5 h Not explicitly reported Acid catalysis (e.g., HCl) facilitates the reaction; paraformaldehyde may be used as a co-reactant in some protocols
Base-mediated substitution Ethanone derivative + Piperazine with sodium hydride in toluene, reflux 5 h 50–60 (estimated from analogs) Sodium hydride activates the ethanone for nucleophilic attack; extraction and chromatography purification required

Representative Experimental Procedure (Adapted)

  • Preparation of 1-(furan-2-yl)ethanone :

    • Furan is reacted with acetyl chloride in the presence of aluminum chloride under anhydrous conditions.
    • The reaction mixture is quenched and purified to isolate the ketone.
  • Bromination (if applicable) :

    • The ketone is dissolved in DMF.
    • N-bromosuccinimide is added portionwise at 0–20 °C.
    • The mixture is stirred for 0.5 to 24 hours.
    • The product is extracted with ethyl acetate and purified by chromatography.
  • Coupling with Piperazine :

    • The ketone or its halogenated derivative is dissolved in isopropanol.
    • Piperazine and paraformaldehyde are added.
    • The pH is adjusted to about 4 using concentrated HCl.
    • The reaction is heated at 90–95 °C for 0.5 hours.
    • Upon completion, the mixture is cooled, neutralized, and the product is isolated by extraction and purification.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Friedel-Crafts Acylation Furan + Acetyl chloride + AlCl3 Room temp to reflux 1–3 hours High Industrially scalable, continuous flow possible
Bromination NBS in DMF 0–20 °C 0.5–24 hours 28–61 Moderate yield, purification needed
Piperazine coupling Ethanone + Piperazine + HCl + paraformaldehyde 90–95 °C 0.5 hour Not specified Acid catalysis, extraction and chromatography

Research Findings and Notes

  • The Friedel-Crafts acylation of furan with acetyl chloride is a well-established, efficient method to produce 1-(furan-2-yl)ethanone, which serves as the backbone for further modifications.
  • Bromination using N-bromosuccinimide in DMF is a common method to functionalize the furan ring, facilitating further synthetic transformations, though yields vary and careful control of temperature and time is critical.
  • The coupling of the ethanone intermediate with piperazine under acidic conditions (pH ~4) at elevated temperatures promotes the formation of the target amide structure, likely via nucleophilic attack of the piperazine nitrogen on the activated ketone carbonyl.
  • Purification steps typically involve extraction with organic solvents such as ethyl acetate and chromatographic separation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 1-(2-Furyl)-2-piperazinylethanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is being studied for its pharmacological properties, including:

  • Antidepressant Activity : Research indicates that compounds with piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter levels.
  • Antimicrobial Properties : The furan ring contributes to biological activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Biological Studies

The compound serves as a ligand in enzyme-substrate interaction studies. Its dual interaction mechanism enhances binding affinity through:

  • π-π Interactions : The furan ring can engage with aromatic amino acids.
  • Hydrogen Bonding : The piperazine moiety can form hydrogen bonds with polar residues in enzymes.

Industrial Applications

In the chemical industry, this compound is utilized as:

  • A building block for synthesizing complex organic molecules.
  • A precursor in the production of specialty chemicals and agrochemicals.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The research demonstrated that modifications on the piperazine ring could enhance the efficacy of the compounds against depression models in vivo .

Case Study 2: Antimicrobial Effects

Research conducted by Pharmaceutical Biology indicated that furan derivatives possess significant antimicrobial properties. The study highlighted the effectiveness of this compound against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Enzyme Interaction Studies

In a publication from Bioorganic & Medicinal Chemistry Letters, researchers investigated how this compound interacts with specific enzymes. The findings revealed that its binding affinity can be significantly altered by structural modifications, presenting opportunities for drug design .

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in the enzyme, while the piperazine ring can form hydrogen bonds with polar residues. This dual interaction enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Key Heterocyclic Analogs

Compound Name Heterocycle Molecular Formula Melting Point (°C) Purity (%) Reference
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one Furan C10H13N3O2 Not reported Not reported -
1-(Thiophen-2-yl)-2-(piperazin-1-yl)ethan-1-one Thiophene C10H13N3OS Not reported Not reported
QD10 (Histamine H3 ligand) Benzoyl C28H30N2O3 148.4–151.4 100

Substituent Effects on Piperazine and Ketone Moieties

Modifications to the piperazine ring or ketone-linked groups influence bioactivity and pharmacokinetics:

  • Hydrophilic groups: The addition of hydroxyethyl or oxalic acid (e.g., 4-(butan-2-yl)piperazin-1-ylmethanone--oxalic acid) improves aqueous solubility but may reduce membrane permeability .

Table 2: Substituent Impact on Physicochemical Properties

Compound Name Substituent Molecular Weight Yield (%) Solubility Profile
2-(4-(Furan-2-carbonyl)piperazin-1-yl)-1-(1H-indol-3-yl)ethan-1-one Indole 353.37 20 Low (hydrophobic)
QD11 (Hydrogen oxalate salt) Oxalic acid 366.46 63 High (ionic)
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one Bromothiophene 271.13 Not reported Moderate

Biological Activity

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a furan ring and a piperazine moiety, which are known to influence various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The structure of this compound includes a five-membered aromatic furan ring and a six-membered piperazine ring. The synthesis typically involves the reaction of 2-furyl ethyl ketone with piperazine, often utilizing sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antibiotics .
  • Antifungal Properties : Studies have demonstrated that this compound can inhibit the growth of fungal strains such as Candida albicans, surpassing traditional antifungal agents like fluconazole in efficacy .

The mechanism of action involves the interaction of this compound with specific molecular targets. The furan ring participates in π-π interactions with aromatic amino acids in enzymes, while the piperazine moiety can form hydrogen bonds with polar residues. This dual interaction enhances binding affinity and specificity, potentially leading to inhibition of enzyme activity critical for microbial survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated that:

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus4Levofloxacin8
Escherichia coli8Ciprofloxacin16

This data highlights the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida species:

Fungal Strain MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans1232
Candida glabrata1664

These findings suggest that this compound may be more effective than fluconazole for certain strains.

Q & A

Q. How can researchers optimize the synthesis of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting chloroacetylpiperazine derivatives with furan-containing nucleophiles under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) . Key optimizations include:
  • Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation .
  • Base selection : Use potassium carbonate or triethylamine to scavenge HCl byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol for >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the furan ring (δ 6.3–7.4 ppm for aromatic protons) and piperazine backbone (δ 2.5–3.5 ppm for CH2_2 groups) .
  • XRD : Single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated for analogous piperazine derivatives (space group P21_121_121_1, orthorhombic system) .
  • HRMS : Validate molecular weight (C10_{10}H14_{14}N2_2O2_2; exact mass 210.11) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Kinase inhibition : Screen against PKM2 (pyruvate kinase M2) using fluorescence-based assays, given structural similarities to activators like 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one .
  • Antiviral potential : Test SARS-CoV-2 Mpro^\text{pro} inhibition via FRET assays, as seen with related piperazine-furan hybrids (IC50_{50} <10 μM) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines to establish baseline safety (EC50_{50} >50 μM recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound across different assays?

  • Methodological Answer :
  • Binding mode analysis : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., PKM2 PDB: 4G1N) to identify key interactions (e.g., hydrogen bonds with Lys433 or hydrophobic contacts with the furan ring) .
  • Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish nonspecific binding. For example, SPR may show high affinity due to avidity effects, while ITC provides stoichiometry-corrected Kd_d values .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

  • Methodological Answer :
  • SAR studies : Modify substituents on the piperazine ring (e.g., 3,5-dimethylpiperidine analogs reduce off-target ion channel interactions) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the furan oxygen, improving tissue-specific activation .
  • Co-crystallization : Resolve target-compound complexes (e.g., PKM2) to guide rational modifications .

Q. How can in silico modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to identify cytochrome P450 substrates (e.g., CYP3A4-mediated oxidation of the piperazine ring) .
  • Toxicity screening : Employ ProTox-II to flag hepatotoxicity risks from furan metabolites (e.g., reactive cis-diol epoxides) .
  • Metabolite simulation : Run GLORY predictions to prioritize LC-MS/MS detection of N-oxide and hydroxylated derivatives .

Q. What experimental approaches validate enantiomer-specific activity in chiral derivatives?

  • Methodological Answer :
  • Chiral separation : Use HPLC with amylose-based columns (Chiralpak IA) and isopropanol/hexane mobile phases to isolate enantiomers .
  • Biological testing : Compare IC50_{50} values of (R)- and (S)-enantiomers in kinase inhibition assays; differences >5-fold suggest stereospecific binding .
  • Circular dichroism : Confirm enantiomeric purity and correlate Cotton effects with activity .

Q. How can researchers address poor aqueous solubility during formulation studies?

  • Methodological Answer :
  • Salt formation : React with HCl or citrate to produce water-soluble salts (e.g., hydrochloride salt increases solubility >10 mg/mL) .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release, achieving >80% encapsulation efficiency .
  • Co-solvent systems : Optimize PEG-400/water mixtures (20–30% v/v) to balance solubility and biocompatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Reactant of Route 2
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1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one

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